molecular formula C22H24N4O5 B11381183 N-[4-(acetylamino)phenyl]-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-[4-(acetylamino)phenyl]-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B11381183
M. Wt: 424.4 g/mol
InChI Key: RBYAXBCXOYPXQC-UHFFFAOYSA-N
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Description

4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through an amide coupling reaction using an appropriate acetamidophenyl amine and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethoxyphenyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C22H24N4O5/c1-14(27)23-16-8-10-17(11-9-16)24-20(28)5-4-6-21-25-22(26-31-21)15-7-12-18(29-2)19(13-15)30-3/h7-13H,4-6H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

RBYAXBCXOYPXQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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